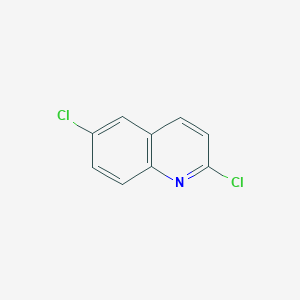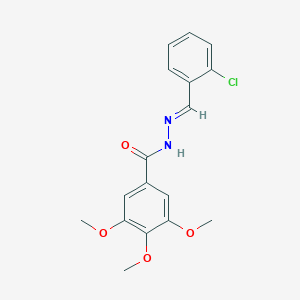
(E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide, also known as TMB-PIP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Mechanism Of Action
The mechanism of action of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide is not fully understood. However, it has been suggested that (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide exerts its biological effects by modulating various signaling pathways in cells. For example, (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical And Physiological Effects
(E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has been shown to have various biochemical and physiological effects. For example, (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the regulation of inflammation and cancer progression. (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has been shown to inhibit the growth of various bacterial strains by disrupting the bacterial cell membrane.
Advantages And Limitations For Lab Experiments
One of the advantages of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide is its wide range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide is also relatively easy to synthesize and purify, which makes it readily available for laboratory experiments. However, one of the limitations of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the study of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide. One area of interest is the development of new therapeutic agents based on the structure of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide. Another area of interest is the investigation of the mechanism of action of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide, which could lead to the identification of new signaling pathways and targets for drug development. Finally, the study of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide in animal models could provide valuable information on its pharmacokinetics and potential toxicity.
Synthesis Methods
The synthesis of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide involves the reaction of (E)-3,4,5-trimethoxybenzoic acid with 2-chlorobenzaldehyde hydrazine. The reaction takes place in the presence of a catalyst, and the final product is obtained through purification and crystallization. The purity of the compound can be confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
(E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has also been shown to have anti-bacterial effects by inhibiting the growth of various bacterial strains.
properties
CAS RN |
133661-68-4 |
|---|---|
Product Name |
(E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide |
Molecular Formula |
C17H17ClN2O4 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-14-8-12(9-15(23-2)16(14)24-3)17(21)20-19-10-11-6-4-5-7-13(11)18/h4-10H,1-3H3,(H,20,21)/b19-10+ |
InChI Key |
SKPKJIGYCQSMOY-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=CC=C2Cl |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CC=C2Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CC=C2Cl |
synonyms |
N-[(2-chlorophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



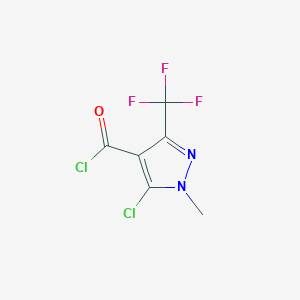
![tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B154344.png)
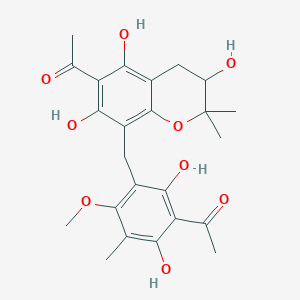
![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)
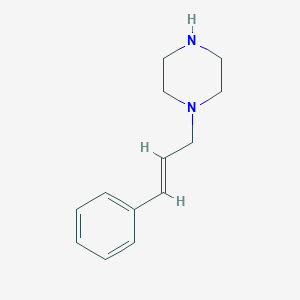
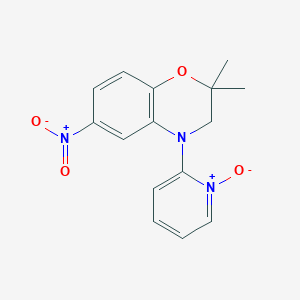
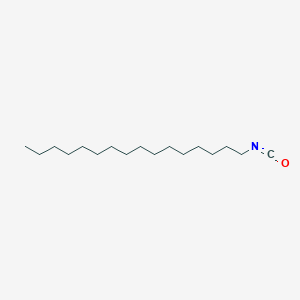
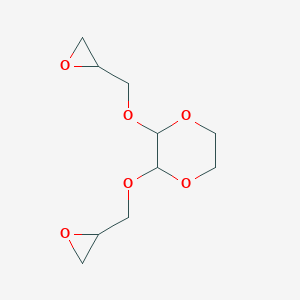
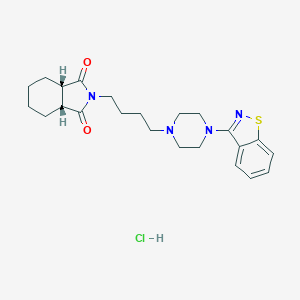
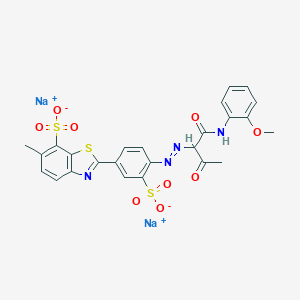
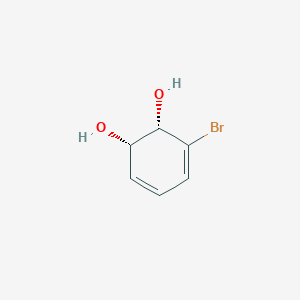
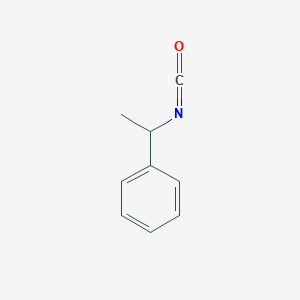
![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)
